10beta-Hydroxyestr-4-ene-3,17-dione
Overview
Description
10beta-Hydroxyestr-4-ene-3,17-dione is a biochemical compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It is a derivative of estrone, a naturally occurring estrogen hormone. This compound is primarily used in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of estrone or its derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 10beta position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10beta-Hydroxyestr-4-ene-3,17-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10beta-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as enzymes involved in estrogen biosynthesis. It can act as an inhibitor or modulator of these enzymes, affecting the overall hormonal balance . The pathways involved include the estrogen receptor signaling pathway and the aromatase enzyme pathway .
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen hormone with a similar structure but lacking the hydroxyl group at the 10beta position.
Estradiol: Another estrogen hormone with a hydroxyl group at the 17beta position instead of the 10beta position.
Estriol: An estrogen hormone with hydroxyl groups at the 3, 16alpha, and 17beta positions.
Uniqueness: 10beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 10beta position, which imparts distinct biochemical properties and interactions compared to other estrogen derivatives .
Properties
IUPAC Name |
(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCHNCKGJOZKD-FTAMUGHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474526 | |
Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-96-8 | |
Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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